![molecular formula C17H21NO B1385360 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline CAS No. 1040686-64-3](/img/structure/B1385360.png)
3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline
Descripción general
Descripción
“3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline” is a chemical compound with the molecular formula C17H21NO and a molecular weight of 255.35 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 41 bonds, including 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary aromatic amine, and 1 aromatic ether .Aplicaciones Científicas De Investigación
Structural Characteristics and Properties
- Heterocyclic Structures and Physical Properties : Studies on compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline have highlighted the structural characteristics of similar aniline derivatives. These compounds exhibit basic heterocyclic imino structures with planar backbones, varying in heteroatoms in the heterocyclic rings. The physical properties, such as dihedral angles and assembly patterns, of these compounds are also examined (Su et al., 2013).
Chemical Reactions and Kinetics
- Kinetic and Reaction Studies : Research into the reactions of similar aniline compounds in various solvents and conditions has been conducted. These studies focus on the kinetic and equilibrium aspects of reactions involving substituted anilines (Asghar, 2009).
Spectroscopic Analysis
- Spectroscopic Studies and Electronic Relaxation Dynamics : Investigations into the ultraviolet relaxation dynamics of aniline derivatives, including 3,5-dimethylaniline, have been performed. These studies use time-resolved photoelectron imaging and ab initio coupled-cluster calculations to understand the excited state dynamics and internal molecular coordinates (Thompson et al., 2015).
Catalysis and Synthetic Applications
- Synthetic and Catalytic Applications : Research has shown the use of similar aniline derivatives in catalytic processes, such as the transesterification of cyclic carbonates and the selective N-methylation of anilines. These processes demonstrate the potential of aniline derivatives in green chemistry applications (Selva et al., 2008).
Molecular and Computational Studies
- Molecular and Computational Analyses : Theoretical studies, including density functional theory (DFT) and atoms in molecules (AIM) theory, have been conducted on similar aniline derivatives. These studies focus on the molecular structure, spectroscopic properties, and interaction analysis, providing insights into the electronic and structural aspects of these compounds (Singh et al., 2013).
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-10-14(2)12-16(11-13)18-8-9-19-17-7-5-4-6-15(17)3/h4-7,10-12,18H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDUEQYRUJWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



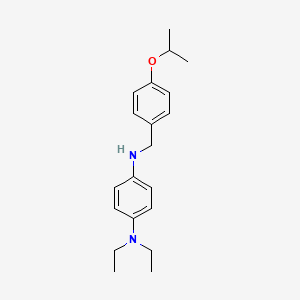
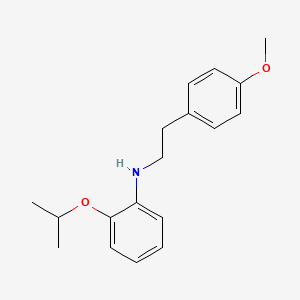
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
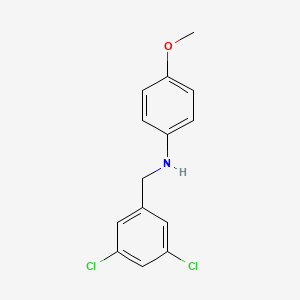
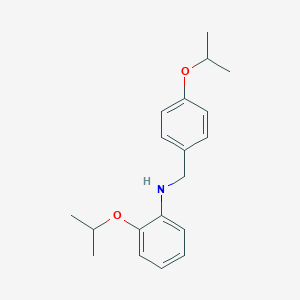
![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)
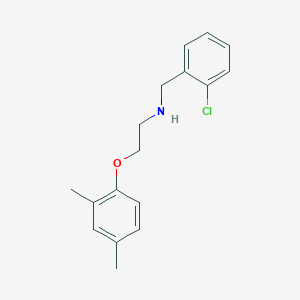

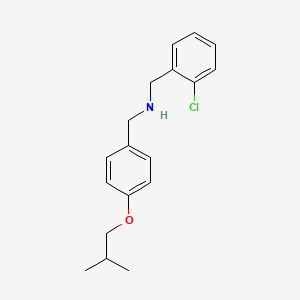
![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
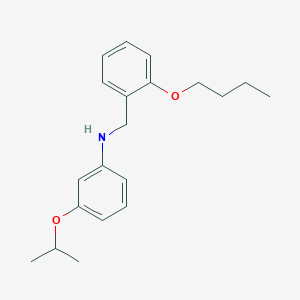
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)